N-(6-chloro-1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine
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Overview
Description
N-(6-chloro-1H-benzimidazol-2-yl)-N’,N’-diethylethane-1,2-diamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a chlorine atom at the 6-position and a diethylethane-1,2-diamine moiety attached to the 2-position.
Mechanism of Action
Target of Action
The primary targets of (5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine are currently unknown. This compound belongs to the benzimidazole class of molecules, which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the chloro and diethylaminoethyl groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
The compound’s bioavailability, as well as its absorption, distribution, metabolism, and excretion profiles, would need to be determined in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of (5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine are currently unknown. The effects would depend on the compound’s specific targets and the pathways they are involved in
Action Environment
The action, efficacy, and stability of (5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1H-benzimidazol-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of Diethylethane-1,2-diamine: The final step involves the nucleophilic substitution reaction where diethylethane-1,2-diamine is introduced to the 2-position of the chlorinated benzimidazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Where reagents are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1H-benzimidazol-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the benzimidazole core.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(6-chloro-1H-benzimidazol-2-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1H-benzimidazol-2-yl)acetamide
- N-(6-chloro-1H-benzimidazol-2-yl)thiourea
- N-(6-chloro-1H-benzimidazol-2-yl)urea
Uniqueness
N-(6-chloro-1H-benzimidazol-2-yl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the diethylethane-1,2-diamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(6-chloro-1H-benzimidazol-2-yl)-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4/c1-3-18(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)17-13/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTXYSJOFDTZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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